Home > Products > Screening Compounds P110384 > N-Methyldeoxynojirimycin
N-Methyldeoxynojirimycin - 69567-10-8

N-Methyldeoxynojirimycin

Catalog Number: EVT-302222
CAS Number: 69567-10-8
Molecular Formula: C7H15NO4
Molecular Weight: 177.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Methyldeoxynojirimycin (NMDNJ) is a potent and specific inhibitor of α-glucosidase I, an enzyme residing in the endoplasmic reticulum (ER) of eukaryotic cells. [] This enzyme plays a crucial role in the initial stages of N-linked glycosylation, a vital protein modification process. [] NMDNJ acts by preventing the removal of glucose residues from the high-mannose oligosaccharide precursor (Glc3Man9GlcNAc2) during the biosynthesis of N-linked glycoproteins. [, ]

NMDNJ belongs to a class of compounds known as iminosugars or aminosugar derivatives. [] These compounds are carbohydrate mimics, often derived from natural sources, that can interfere with various enzymatic processes involved in carbohydrate metabolism. []

In scientific research, NMDNJ is widely employed as a valuable tool to investigate the role of N-linked glycosylation in protein folding, trafficking, function, and cell signaling. [, , , , , , , ] It allows researchers to study the consequences of altered glycosylation on protein behavior and cellular processes.

Castanospermine

    Compound Description: Castanospermine is a naturally occurring alkaloid that acts as a potent inhibitor of α-glucosidase I and α-glucosidase II, enzymes residing in the endoplasmic reticulum (ER) that are involved in the early stages of N-linked glycosylation. It blocks the removal of glucose residues from the high-mannose oligosaccharide precursor (Glc3Man9GlcNAc2) during N-linked glycosylation. [, , , ] This inhibition disrupts the proper folding, quality control, and trafficking of glycoproteins. Castanospermine has been investigated for its potential antiviral, anticancer, and antidiabetic properties. [, ]

    Relevance: Like N-methyldeoxynojirimycin, castanospermine is a glucosidase inhibitor targeting the initial steps of N-linked glycosylation in the ER. [, , , ] Both compounds have been shown to inhibit the processing of N-linked oligosaccharides, leading to an accumulation of glycoproteins with immature, high-mannose glycans. This disruption of glycosylation can affect the activity, stability, and trafficking of various glycoproteins, including viral envelope proteins and cellular receptors. [, , , , , , ]

Deoxymannojirimycin

    Compound Description: Deoxymannojirimycin is a mannosidase inhibitor, specifically targeting α-mannosidase I. It prevents the removal of mannose residues from N-linked glycans in the Golgi apparatus. [, ] This inhibition alters the structure and function of glycoproteins by preventing the formation of complex N-linked glycans. Deoxymannojirimycin has shown therapeutic potential for various diseases, including Gaucher's disease, a lysosomal storage disorder. []

1-Deoxynojirimycin

    Compound Description: 1-Deoxynojirimycin is a potent inhibitor of α-glucosidase I, similar to castanospermine and N-methyldeoxynojirimycin. [, , ] It interferes with the removal of glucose residues from N-linked glycans in the ER, leading to the accumulation of high-mannose glycoproteins. This disruption in glycosylation can affect the folding, stability, and transport of glycoproteins. 1-Deoxynojirimycin has shown therapeutic potential as an antiviral and antidiabetic agent.

Swainsonine

    Compound Description: Swainsonine is an indolizidine alkaloid that acts as a potent inhibitor of Golgi α-mannosidase II. [, , , ] This enzyme is involved in the processing of N-linked oligosaccharides, specifically in trimming mannose residues. Inhibition of α-mannosidase II by swainsonine leads to the accumulation of hybrid-type N-linked glycans.

    Relevance: Unlike N-methyldeoxynojirimycin, which targets glucosidases in the ER, swainsonine inhibits a mannosidase in the Golgi apparatus, affecting a later stage of N-linked glycosylation. [, , ] While both compounds impact the glycosylation pathway, they do so at different points and can lead to distinct changes in the final glycan structures on glycoproteins.

Tunicamycin

    Compound Description: Tunicamycin is a nucleoside antibiotic that acts as a potent inhibitor of N-linked glycosylation. [, ] It blocks the transfer of the initial N-acetylglucosamine residue to dolichol phosphate, which is the first step in the biosynthesis of the lipid-linked oligosaccharide precursor for N-linked glycosylation. As a result, tunicamycin completely prevents the addition of N-linked glycans to nascent polypeptide chains. [, , , ]

    Relevance: In contrast to N-methyldeoxynojirimycin, which affects a specific step in oligosaccharide processing, tunicamycin acts earlier by inhibiting the biosynthesis of the core oligosaccharide precursor itself. [, , , ] While N-methyldeoxynojirimycin modifies the structure of N-linked glycans, tunicamycin completely prevents N-linked glycosylation, leading to the production of unglycosylated proteins. [, , ] This distinction results in more drastic effects on protein folding, stability, and trafficking compared to the effects observed with N-methyldeoxynojirimycin. []

Source and Classification

N-Methyldeoxynojirimycin is derived from the natural product deoxynojirimycin, which is obtained from the bark of the white mulberry tree (Morus alba). The compound belongs to the class of glycosidase inhibitors, specifically targeting enzymes involved in carbohydrate metabolism. Its structural modifications enhance its potency and specificity as an inhibitor compared to its parent compound, deoxynojirimycin .

Synthesis Analysis

The synthesis of N-Methyldeoxynojirimycin typically involves several key steps:

  1. Starting Material: The synthesis often begins with deoxynojirimycin or its derivatives.
  2. Methylation: A common method for synthesizing N-Methyldeoxynojirimycin involves the methylation of the amine group in deoxynojirimycin. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  3. Purification: Following methylation, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

N-Methyldeoxynojirimycin has a molecular formula of C₈H₁₃N₁O₅ and a molecular weight of approximately 189.19 g/mol. The structure features a pyrrolidine ring with hydroxyl groups at specific positions, contributing to its biological activity.

  • Key Structural Features:
    • The presence of a methyl group on the nitrogen atom distinguishes it from deoxynojirimycin.
    • Hydroxyl groups enhance solubility and interaction with glycosidases.

The three-dimensional conformation plays a crucial role in its ability to mimic substrates of glycosidases, allowing for effective inhibition .

Chemical Reactions Analysis

N-Methyldeoxynojirimycin participates in various chemical reactions primarily related to its function as a glycosidase inhibitor:

  1. Inhibition Mechanism: The compound binds competitively to the active site of glycosidases, preventing substrate binding and subsequent enzymatic activity.
  2. Stability Studies: Research has shown that N-Methyldeoxynojirimycin maintains stability under physiological conditions, making it suitable for therapeutic applications.

These reactions are critical for understanding how N-Methyldeoxynojirimycin can modulate carbohydrate metabolism in biological systems .

Mechanism of Action

The mechanism by which N-Methyldeoxynojirimycin exerts its effects involves:

  • Competitive Inhibition: By mimicking the transition state of glycosidic bonds, it effectively competes with natural substrates for binding to glycosidases.
  • Impact on Glycoprotein Synthesis: Inhibition of glycosidases affects the processing of N-linked glycoproteins, which are essential for various cellular functions including cell signaling and immune response.

Studies utilizing isotope-edited nuclear magnetic resonance spectroscopy have elucidated binding interactions between N-Methyldeoxynojirimycin and specific glycosidases, providing insights into its inhibitory mechanism .

Physical and Chemical Properties Analysis

N-Methyldeoxynojirimycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like methanol and ethanol, facilitating its use in various experimental setups.
  • Stability: The compound remains stable under a range of pH conditions, which is advantageous for biological applications.
  • Melting Point: The melting point is reported around 150°C, indicating its thermal stability.

These properties are crucial for determining appropriate conditions for storage and application in laboratory settings .

Applications

N-Methyldeoxynojirimycin has diverse applications in scientific research:

  • Glycosidase Inhibition Studies: It serves as a model compound for studying enzyme inhibition mechanisms and developing new therapeutic agents targeting metabolic disorders.
  • Investigating Glycoprotein Synthesis: Researchers utilize it to explore the role of glycosylation in cellular processes and disease mechanisms.
  • Potential Therapeutic Uses: Preliminary studies suggest potential applications in treating conditions such as diabetes and viral infections by modulating carbohydrate metabolism.
Structural Characterization and Biosynthesis of N-Methyldeoxynojirimycin

Chemical Structure and Stereochemical Configuration

N-Methyldeoxynojirimycin (Chemical Formula: C₇H₁₅NO₄; Molecular Weight: 177.20 g/mol) is a nitrogen-containing polyhydroxylated alkaloid derived from the iminosugar class. Its core structure features a piperidine ring where the nitrogen atom is methylated, distinguishing it from its parent compound 1-deoxynojirimycin. The stereochemical configuration is defined as (2R,3R,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol, with hydroxyl groups positioned at carbons 3, 4, and 5, and a hydroxymethyl group at carbon 2. This specific arrangement is critical for its biological activity, as the hydroxyl groups mimic the equatorial orientations found in D-glucose, enabling competitive inhibition of carbohydrate-processing enzymes [5] [8] [10].

The molecule’s three-dimensional conformation allows it to bind tightly to the active sites of α-glucosidases. Nuclear Magnetic Resonance (NMR) and crystallographic analyses confirm that the methyl group attached to the nitrogen enhances the compound’s lipophilicity compared to non-methylated analogs. This modification influences membrane permeability and enzyme-binding kinetics, as evidenced by its increased efficacy in cellular systems [3] [5].

Table 1: Structural Properties of N-Methyldeoxynojirimycin

PropertyValue/Description
IUPAC Name(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-methylpiperidine-3,4,5-triol
CAS Registry Number69567-10-8
Empirical FormulaC₇H₁₅NO₄
Molecular Weight177.20 g/mol
StereochemistryAll chiral centers in R, R, R, S configuration
Key Functional GroupsTertiary amine, three hydroxyl groups, hydroxymethyl
SolubilityHighly soluble in water, methanol (10 mg/mL)

Biosynthetic Pathways in Natural Sources

N-Methyldeoxynojirimycin is biosynthesized primarily in the Morus genus (mulberry trees), notably Morus alba L. (white mulberry). The pathway initiates from L-lysine, which undergoes decarboxylation via lysine decarboxylase to form cadaverine. Subsequent oxidation by primary-amine oxidase converts cadaverine into 1-piperideine, which then undergoes hydroxylation and cyclization. The final step involves N-methylation, catalyzed by an S-adenosylmethionine (SAM)-dependent methyltransferase, to yield N-Methyldeoxynojirimycin [6].

Transcriptomic studies of mulberry leaves have identified differentially expressed genes associated with this pathway. Key transcripts include lysine decarboxylase and amine oxidase, which are upregulated in high-N-Methyldeoxynojirimycin-producing varieties. Additionally, cytochrome P450 (CYP450) enzymes and methyltransferases contribute to structural modifications, optimizing the compound’s bioactivity. Environmental factors such as nitrogen availability and biotic stress modulate the expression of these genes, leading to variable alkaloid accumulation across plant tissues [6].

Unlike simpler iminosugars, N-Methyldeoxynojirimycin’s biosynthesis requires methylation as a terminal step. This enzymatic addition occurs post-cyclization and is unique to specific mulberry cultivars, explaining its restricted natural distribution compared to unmethylated analogs like 1-deoxynojirimycin [6].

Comparative Analysis with Parent Compound 1-Deoxynojirimycin

N-Methyldeoxynojirimycin and 1-deoxynojirimycin (DNJ) share a core piperidine triol structure but differ in nitrogen methylation. This modification confers distinct biochemical properties:

  • Enzyme Inhibition Specificity: Both compounds inhibit α-glucosidases involved in N-linked glycoprotein processing. However, N-Methyldeoxynojirimycin preferentially targets glucosidase I, which trims terminal α-1,2-glucose residues from oligosaccharide precursors. In contrast, DNJ inhibits both glucosidase I and II. The methylation enhances N-Methyldeoxynojirimycin’s binding affinity to glucosidase I, as evidenced by its 70% accumulation of triglucosylated oligosaccharides in intestinal epithelial cells, compared to only 20% with DNJ [3].

  • Cellular Processing Effects: In rat hepatocytes, N-Methyldeoxynojirimycin causes predominant accumulation of oligosaccharides with three glucose residues (Glc₃Man₇₋₉GlcNAc₂). DNJ, however, leads to oligosaccharides with one glucose residue (Glc₁Man₇₋₉GlcNAc₂). This difference arises because methylation restricts N-Methyldeoxynojirimycin’s ability to inhibit later steps in oligosaccharide trimming, making it a more selective agent [3] [4].

  • Thermodynamic and Pharmacokinetic Behavior: The methyl group increases N-Methyldeoxynojirimycin’s lipophilicity (log P = -1.8 vs. -2.4 for DNJ), improving membrane permeability. Studies in intestinal epithelial cells show faster cellular uptake, which correlates with its stronger suppression of complex oligosaccharide formation [3] [10].

Table 2: Biochemical Comparison of N-Methyldeoxynojirimycin and 1-Deoxynojirimycin

PropertyN-Methyldeoxynojirimycin1-Deoxynojirimycin (DNJ)
Nitrogen SubstituentMethyl groupHydrogen
Primary Enzyme TargetGlucosidase IGlucosidase I and II
Oligosaccharide Accumulation70% triglucosylated20% triglucosylated
Lipophilicity (log P)-1.8-2.4
Biosynthetic Precursor1-Deoxynojirimycin + SAM-dependent methylationL-Lysine-derived piperideine

This structural and functional divergence underscores why N-Methyldeoxynojirimycin is investigated for targeted glycoprotein-processing inhibition, while DNJ sees broader use in glycan remodeling studies [3] [4] [10].

Properties

CAS Number

69567-10-8

Product Name

N-Methyldeoxynojirimycin

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

InChI

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6-,7-/m1/s1

InChI Key

AAKDPDFZMNYDLR-XZBKPIIZSA-N

SMILES

CN1CC(C(C(C1CO)O)O)O

Synonyms

MOR-14
N-methyl-1-deoxynojirimycin
N-methyldeoxy-nojirimycin
N-methyldeoxynojirimycin
N-methyldesoxynojirimycin

Canonical SMILES

CN1CC(C(C(C1CO)O)O)O

Isomeric SMILES

CN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.